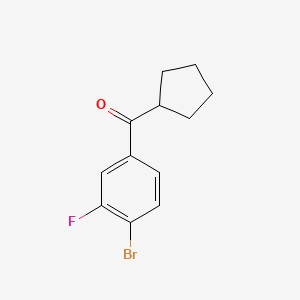

4-Bromo-3-fluorophenyl cyclopentyl ketone

Description

Contextual Significance in Synthetic Chemistry

The significance of 4-Bromo-3-fluorophenyl cyclopentyl ketone in synthetic chemistry stems from its potential as a versatile building block for more complex molecules. The presence of three key features—a ketone carbonyl group, a bromine atom, and a fluorine atom on the phenyl ring—offers chemists multiple pathways for functionalization and molecular elaboration.

The ketone group is a classic site for a wide array of organic reactions, including nucleophilic additions, reductions, and alpha-halogenations. youtube.comyoutube.com The bromine atom, a common leaving group in cross-coupling reactions (such as Suzuki, Heck, and Sonogashira couplings), allows for the formation of new carbon-carbon or carbon-heteroatom bonds. nih.gov The fluorine atom can influence the electronic properties of the phenyl ring and can affect the biological activity and metabolic stability of derivative compounds.

This multi-functionality makes the compound a valuable intermediate for synthesizing a diverse library of molecules, particularly in the fields of medicinal chemistry and materials science where fine-tuning of molecular properties is crucial.

Research Rationale and Scope of Investigation

The primary rationale for investigating this compound is to explore its synthetic utility as a precursor to novel chemical entities. Research in this area would logically focus on systematically exploring the reactivity of its different functional groups.

The scope of such an investigation would include:

Selective Functionalization: Developing protocols to selectively target one reactive site while preserving the others. For example, performing a Grignard reaction on the ketone without disturbing the aryl halides.

Sequential Reactions: Designing multi-step synthetic pathways where the ketone and the halogenated sites are modified in a specific order to build molecular complexity.

Synthesis of Heterocycles: Utilizing the ketone and the ortho-positioned fluorine atom to construct heterocyclic ring systems, which are prevalent in pharmaceuticals.

Medicinal Chemistry Applications: Using the scaffold to synthesize analogues of known bioactive molecules, where the specific halogenation pattern and the cyclopentyl group can be explored for their impact on biological targets. For instance, related arylcyclohexylamine structures are known for their activity as NMDA receptor antagonists. wikipedia.org

The ultimate goal is to establish this ketone as a readily available and versatile platform for the efficient construction of new chemical structures with potentially useful properties.

Overview of Prior Research on Halogenated Phenyl Ketones and Cyclopentyl Ketone Scaffolds

While research specifically on this compound is not extensively documented in peer-reviewed literature, a substantial body of work exists for the broader classes of halogenated phenyl ketones and cyclopentyl ketone scaffolds.

Halogenated Phenyl Ketones: This class of compounds, particularly α-haloketones, are well-established as highly useful intermediates in organic synthesis. nih.gov The halogen atom alpha to the carbonyl group is highly susceptible to nucleophilic substitution, making these compounds excellent precursors for a wide variety of structures. nih.gov The synthesis of halogenated ketones can be achieved through various methods, including the direct halogenation of the ketone using reagents like molecular bromine or N-bromosuccinimide (NBS), often under acidic or basic conditions. researchgate.netmdpi.comwikipedia.org The reactivity of the aryl halides themselves has been extensively exploited in transition-metal-catalyzed cross-coupling reactions to form complex aromatic systems. nih.gov The presence and position of halogens on the phenyl ring can also direct the regioselectivity of further electrophilic aromatic substitution reactions. nih.gov

Cyclopentyl Ketone Scaffolds: The cyclopentyl ketone motif is a recurring structural element in many natural products and pharmaceutically active compounds. For example, o-chlorophenyl-cyclopentyl-ketone is a known precursor in the synthesis of ketamine. nih.govmdma.chresearchgate.netbbgate.com The cyclopentyl ring provides a conformationally constrained, three-dimensional scaffold that can be advantageous for binding to biological targets. nih.gov Chemoenzymatic strategies have been developed for the stereoselective synthesis of chiral cyclopentyl and cyclopropyl (B3062369) ketones, highlighting their value as building blocks for medicinal chemistry. nih.gov The synthesis of aryl cyclopentyl ketones is often achieved via Friedel-Crafts acylation or through Grignard reactions involving a cyclopentyl magnesium halide and a benzonitrile (B105546) or benzoyl chloride derivative. google.comgoogle.com

Table 1: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 898791-58-7 |

| Molecular Formula | C₁₂H₁₂BrFO |

| Molecular Weight | 271.13 g/mol |

| Synonyms | (4-Bromo-3-fluorophenyl)(cyclopentyl)methanone |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-bromo-3-fluorophenyl)-cyclopentylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrFO/c13-10-6-5-9(7-11(10)14)12(15)8-3-1-2-4-8/h5-8H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZTWBENFWHDUQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)C2=CC(=C(C=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80642568 | |

| Record name | (4-Bromo-3-fluorophenyl)(cyclopentyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898791-58-7 | |

| Record name | (4-Bromo-3-fluorophenyl)(cyclopentyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformative Potential of 4 Bromo 3 Fluorophenyl Cyclopentyl Ketone

Reactivity of the Ketone Carbonyl Group

The carbonyl group (C=O) is the most reactive site in the molecule, characterized by a polarized double bond where the oxygen atom carries a partial negative charge and the carbon atom a partial positive charge. This electrophilic nature of the carbonyl carbon makes it susceptible to attack by nucleophiles. libretexts.org

Nucleophilic addition is a fundamental reaction class for ketones. libretexts.org The process involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate after the carbon rehybridizes from sp² to sp³. libretexts.org This intermediate is then typically protonated to yield the final product. libretexts.org Aldehydes are generally more reactive than ketones in nucleophilic additions due to less steric hindrance and greater polarization of the carbonyl group. libretexts.org

The ketone functional group in 4-bromo-3-fluorophenyl cyclopentyl ketone can be readily reduced to a secondary alcohol, forming (4-bromo-3-fluorophenyl)(cyclopentyl)methanol. This transformation is a classic example of nucleophilic addition, where a hydride ion (H⁻) acts as the nucleophile.

Common laboratory reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). youtube.comharvard.edu NaBH₄ is a milder, more selective reagent that is often used in protic solvents like methanol (B129727) or ethanol. youtube.com LiAlH₄ is a much stronger reducing agent and must be used in aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic workup. youtube.comharvard.edu While both can reduce ketones, NaBH₄ is often preferred for its operational simplicity and safety. youtube.com The general outcome of such a reduction is the conversion of the carbonyl group into a hydroxyl group, yielding a secondary alcohol. youtube.com

Table 1: Common Reducing Agents for Ketone to Secondary Alcohol Conversion

| Reagent | Formula | Typical Solvents | Reactivity |

|---|---|---|---|

| Sodium Borohydride | NaBH₄ | Methanol, Ethanol | Moderate, selective for aldehydes and ketones |

This table presents generalized information on common chemical reagents.

The carbonyl carbon of this compound can react with primary amines (R-NH₂) under acidic catalysis to form imines. This reaction is a nucleophilic addition followed by dehydration. The amine nitrogen attacks the electrophilic carbonyl carbon, and subsequent proton transfers and elimination of a water molecule lead to the formation of a carbon-nitrogen double bond (C=N). nih.gov

Similarly, reaction with hydroxylamine (B1172632) (NH₂OH) yields an oxime. mdpi.com The formation of imines and oximes is a reversible process, and the removal of water is often necessary to drive the reaction to completion. nih.gov The presence of fluorine in the aromatic ring is a feature found in various bioactive imine-containing compounds. nih.gov

Table 2: Products from Reactions with Nitrogen Nucleophiles

| Reactant | Product Type | General Structure |

|---|---|---|

| Primary Amine (R-NH₂) | Imine | C=N-R |

This table illustrates the general products formed from the reaction of a ketone with specific nitrogen-based nucleophiles.

The carbon atoms adjacent to the carbonyl group (α-carbons) in this compound possess acidic protons. The presence of the electron-withdrawing carbonyl group allows for the removal of an α-proton by a strong base, forming a nucleophilic species called an enolate. masterorganicchemistry.com This enolate exists as a resonance-stabilized anion, with the negative charge delocalized between the α-carbon and the carbonyl oxygen. masterorganicchemistry.com

The formation of an enolate opens up a wide range of possibilities for α-functionalization, where new bonds are formed at the α-carbon. researchgate.netspringernature.com The enolate can act as a nucleophile and react with various electrophiles. For instance, reaction with an alkyl halide can lead to the formation of a new carbon-carbon bond at the α-position, a process known as enolate alkylation. masterorganicchemistry.commnstate.edu This versatility makes enolate chemistry a cornerstone of organic synthesis for building more complex molecules. researchgate.netacs.org The choice of base and reaction conditions can influence which of the two non-equivalent α-carbons (one on the cyclopentyl ring and the other benzylic) is deprotonated. bham.ac.uk

Ketones are generally resistant to oxidation under mild conditions because they lack the hydrogen atom on the carbonyl carbon that is present in aldehydes. libretexts.orglibretexts.org Oxidation of ketones requires strong oxidizing agents and often harsh conditions, which can lead to the cleavage of carbon-carbon bonds. libretexts.orglibretexts.org

For a non-cyclic ketone like this compound, oxidation with powerful oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid under vigorous conditions would likely result in the cleavage of the C-C bond between the carbonyl carbon and one of the adjacent carbons. This destructive oxidation would break the molecule into smaller carboxylic acid fragments. libretexts.org For instance, cleavage on the cyclopentyl side would lead to the formation of 4-bromo-3-fluorobenzoic acid and a dicarboxylic acid derived from the cyclopentyl ring. Due to this bond-cleavage nature, this type of oxidation is less commonly used for synthetic purposes unless the goal is to break down the carbon skeleton. libretexts.org A different type of oxidation, the Baeyer-Villiger oxidation, uses peroxy acids to convert ketones into esters, but this is a specific rearrangement reaction. libretexts.org

Oxidation Reactions

Reactivity of the Halogenated Aromatic Ring

The phenyl ring of this compound is substituted with three distinct groups: a deactivating, meta-directing cyclopentylcarbonyl group, and two deactivating, ortho-, para-directing halogen atoms (bromine and fluorine). This substitution pattern creates a nuanced reactivity profile for both electrophilic and nucleophilic aromatic substitution, as well as for metal-catalyzed cross-coupling reactions.

In electrophilic aromatic substitution (EAS), an electrophile replaces a hydrogen atom on the aromatic ring. The reaction's regioselectivity is governed by the directing effects of the existing substituents. libretexts.org The cyclopentylcarbonyl group, being a ketone, is a moderately deactivating group due to its electron-withdrawing nature through resonance and induction. ncert.nic.in It directs incoming electrophiles to the meta position. The fluorine and bromine atoms are also deactivating but direct incoming electrophiles to the ortho and para positions. msu.edu

The combined influence of these groups on the EAS regioselectivity of this compound can be predicted by analyzing the available positions on the ring.

Position 2: Ortho to the ketone (unfavored), ortho to fluorine (favored), and meta to bromine (favored).

Position 5: Meta to the ketone (favored), meta to fluorine (unfavored), and ortho to bromine (favored).

Position 6: Ortho to the ketone (unfavored) and para to bromine (favored).

Considering the strong meta-directing effect of the carbonyl group and the ortho-, para-directing nature of the halogens, substitution is most likely to occur at the positions least deactivated. The carbonyl group strongly deactivates the ortho positions (2 and 6), making them less favorable for electrophilic attack. ncert.nic.in Therefore, electrophilic substitution is predicted to occur predominantly at position 5, which is meta to the strongly deactivating ketone group and ortho to the bromine atom.

| Substituent | Position | Electronic Effect | Directing Preference |

|---|---|---|---|

| Cyclopentyl Ketone | 1 | -I, -M (Deactivating) | Meta (Positions 3, 5) |

| Fluorine | 3 | -I, +M (Deactivating) | Ortho, Para (Positions 2, 4, 6) |

| Bromine | 4 | -I, +M (Deactivating) | Ortho, Para (Positions 3, 5) |

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly when the aromatic ring is activated by potent electron-withdrawing groups. youtube.com The cyclopentylcarbonyl group at position 1 acts as a strong electron-withdrawing group, activating the ring for nucleophilic attack. This activation is most pronounced at the ortho and para positions relative to the carbonyl group.

In this compound, both the bromine (at C4, para to the ketone) and the fluorine (at C3, meta to the ketone) are potential leaving groups. For an SNAr reaction to proceed, the leaving group must be at a position activated by the electron-withdrawing group. The bromine atom at C4 is para to the carbonyl group, a position that is highly activated towards nucleophilic attack. The fluorine atom at C3, being meta to the carbonyl group, is not significantly activated.

Therefore, SNAr reactions on this molecule are expected to occur selectively at the C4 position, leading to the displacement of the bromide ion. Although fluoride (B91410) is generally a poor leaving group in SN1/SN2 reactions, it can be an effective leaving group in SNAr reactions. However, the position of the leaving group relative to the activating group is the dominant factor. The activation of the para position (C4) by the ketone group makes the C-Br bond the primary site for nucleophilic attack.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, widely used in the synthesis of complex organic molecules. rsc.org For aryl halides, the reactivity order is generally I > Br > Cl >> F. This differential reactivity allows for selective functionalization of polyhalogenated aromatic compounds.

In this compound, the carbon-bromine bond is significantly more susceptible to oxidative addition to a palladium(0) catalyst than the carbon-fluorine bond. nih.govnih.gov This reactivity difference enables highly selective cross-coupling reactions at the C4 position.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent. It is highly effective for forming new C-C bonds and would proceed selectively at the C-Br bond of the molecule. researchgate.net

Heck Coupling: The Heck reaction couples the aryl bromide with an alkene. This transformation would also occur preferentially at the bromine-substituted position.

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, providing a direct route to aryl-alkyne structures. The high reactivity of the C-Br bond ensures that this coupling happens selectively without affecting the C-F bond.

The presence of the fluorine atom and the ketone group can influence the reaction conditions required, but the site of the reaction is reliably controlled by the greater reactivity of the C-Br bond in palladium-catalyzed cycles. acs.org

| Reaction Type | Reactive Site | Rationale |

|---|---|---|

| Suzuki Coupling | C4-Br | Higher reactivity of C-Br vs. C-F in Pd(0) oxidative addition. |

| Heck Coupling | C4-Br | Preferential oxidative addition at the C-Br bond. |

| Sonogashira Coupling | C4-Br | Selective activation of the aryl bromide over the aryl fluoride. |

Cross-Coupling Reactions for Aromatic Functionalization (e.g., Suzuki, Heck, Sonogashira)

Cyclopentyl Ring Reactivity and Conformational Dynamics

The cyclopentyl group, while often considered a simple alkyl substituent, possesses unique reactivity and conformational properties due to its cyclic nature and inherent ring strain.

Cycloalkanes possess ring strain, which is a combination of angle strain (deviation from ideal sp³ bond angles) and torsional strain (eclipsing interactions between adjacent C-H bonds). libretexts.org Cyclopentane exists in a non-planar "envelope" or "half-chair" conformation to minimize these strains, but some strain remains. The strain energy of cyclopentanone (B42830) is approximately 41 kJ/mol. nih.gov

This inherent ring strain can influence the reactivity of the attached ketone. For instance, reactions that involve a change in hybridization of the carbonyl carbon from sp² to sp³ (like nucleophilic addition) can be affected by the change in ring strain during the transition state. The relief or increase of ring strain can alter the activation energy of the reaction. Compared to a more strained ring like cyclobutanone, the cyclopentyl ring is relatively stable, but its strain is still a factor in its chemical behavior. nih.govresearchgate.net The strain in the five-membered ring can also facilitate reactions that lead to ring-opening under certain conditions, such as in specific photochemical processes. nih.gov

Potential for Ring-Opening and Rearrangement Pathways

The chemical architecture of this compound, featuring a five-membered carbocyclic ring attached to a carbonyl group, presents several possibilities for chemically induced structural transformations. The inherent ring strain of the cyclopentyl moiety, although less severe than in cyclopropanes or cyclobutanes, is a significant factor that can drive reactions toward ring-opening or rearrangement products to achieve greater thermodynamic stability. wikipedia.orglibretexts.orglibretexts.org These transformations are crucial for leveraging this ketone as a versatile building block in the synthesis of more complex molecular frameworks.

One of the most prominent potential rearrangement pathways for derivatives of this ketone is the Favorskii rearrangement. numberanalytics.compurechemistry.org This reaction typically occurs in α-halo ketones (ketones with a halogen atom on the carbon adjacent to the carbonyl group) in the presence of a base. wikipedia.orgnrochemistry.com Should this compound be subjected to α-halogenation, the resulting α-halo derivative would be a prime candidate for this type of transformation. The reaction proceeds through a cyclopropanone (B1606653) intermediate, which is then opened by a nucleophile (like an alkoxide or hydroxide), resulting in a ring contraction. wikipedia.org In this case, the cyclopentyl ring would contract to a cyclobutane (B1203170) ring, yielding a derivative of cyclobutanecarboxylic acid. nrochemistry.com

The general mechanism involves the formation of an enolate ion, followed by intramolecular nucleophilic substitution to form the bicyclic cyclopropanone intermediate. numberanalytics.com Subsequent nucleophilic attack opens this strained intermediate to form a more stable carbanion, which is then protonated to give the final product. wikipedia.org The regioselectivity of the ring opening is generally governed by the formation of the more stable carbanion.

| Reaction Type | Hypothetical Substrate | Typical Conditions | Key Intermediate | Expected Product Class |

|---|---|---|---|---|

| Favorskii Rearrangement | α-halo-4-bromo-3-fluorophenyl cyclopentyl ketone | Base (e.g., Sodium methoxide, Sodium hydroxide) | Cyclopropanone derivative | Cyclobutanecarboxylic acid derivative (ester or acid) |

Beyond the Favorskii rearrangement, other pathways for structural reorganization exist. Acid-catalyzed processes, for instance, could promote Wagner-Meerwein-type shifts, particularly if a carbocation is generated adjacent to the cyclopentyl ring. Such rearrangements could lead to ring expansion or the formation of alternative carbocyclic systems. Photochemical reactions, like the photo-Favorskii reaction, offer another avenue for rearrangement, proceeding through diradical intermediates. wikipedia.org

Ring-opening reactions represent another class of potential transformations. These reactions would cleave the C-C bonds of the cyclopentyl ring, leading to linear aliphatic chains attached to the 4-bromo-3-fluorophenyl moiety. Such transformations can be achieved under various conditions:

Reductive Cleavage: The use of strong reducing agents could potentially lead to the opening of the cyclopentyl ring, especially if the carbonyl group is first converted to an alcohol.

Oxidative Cleavage (Baeyer-Villiger Oxidation): This reaction involves the oxidation of the ketone with a peroxy acid to form an ester. In the case of a cyclic ketone, this results in the formation of a lactone (a cyclic ester) through the insertion of an oxygen atom adjacent to the carbonyl carbon, effectively enlarging the ring by one atom. Subsequent hydrolysis of the lactone would result in a ring-opened hydroxy acid.

Radical-Mediated Opening: Under conditions that generate radical intermediates, such as treatment with samarium(II) iodide, the strained cyclopentyl ring could undergo cleavage. researchgate.net This can generate a linear enolate that can be trapped by electrophiles, providing a pathway to functionalized open-chain products. researchgate.net

The specific pathway followed—rearrangement versus ring-opening—and the resulting product structure are highly dependent on the chosen reagents and reaction conditions. This reactivity underscores the potential of this compound as a precursor for a diverse range of chemical structures.

| Pathway | Reaction Class | Typical Reagents | Structural Outcome |

|---|---|---|---|

| Rearrangement | Favorskii Rearrangement | Base (e.g., NaOMe) on α-halo derivative | Ring Contraction (Cyclopentyl → Cyclobutyl) |

| Rearrangement | Wagner-Meerwein Shift | Acid catalysis (e.g., H₂SO₄) | Ring Expansion / Skeletal Reorganization |

| Ring Opening | Baeyer-Villiger Oxidation | Peroxy acid (e.g., m-CPBA) | Ring Expansion (Ketone → Lactone) followed by potential hydrolysis |

| Ring Opening | Radical-Mediated Cleavage | Samarium(II) Iodide (SmI₂) | Formation of a linear alkyl chain |

Spectroscopic and Analytical Characterization Methodologies for 4 Bromo 3 Fluorophenyl Cyclopentyl Ketone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms. For 4-Bromo-3-fluorophenyl cyclopentyl ketone, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional techniques, is required for a complete assignment.

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. The spectrum for this compound is expected to show distinct signals for the aromatic protons of the phenyl ring and the aliphatic protons of the cyclopentyl group.

The three aromatic protons will appear in the downfield region (typically δ 7.0-8.0 ppm) due to the deshielding effect of the aromatic ring current. Their splitting patterns will be influenced by coupling to each other (ortho, meta coupling) and, crucially, by coupling to the fluorine atom (H-F coupling). The proton ortho to the fluorine atom is expected to show a doublet of doublets due to ortho coupling with the adjacent proton and a larger ortho H-F coupling.

The protons of the cyclopentyl ring will appear in the upfield region (typically δ 1.5-3.5 ppm). The methine proton (CH) adjacent to the carbonyl group will be the most downfield of this group due to the electron-withdrawing effect of the ketone, likely appearing as a multiplet. The remaining eight methylene (B1212753) protons (CH₂) will likely appear as overlapping multiplets.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| Aromatic H (ortho to C=O, meta to F) | ~7.8-8.0 | Doublet of Doublets (dd) | J(H-H) ≈ 2-3 Hz, J(H-F) ≈ 5-6 Hz |

| Aromatic H (ortho to Br, ortho to F) | ~7.6-7.8 | Triplet or Doublet of Doublets (t or dd) | J(H-H) ≈ 8-9 Hz, J(H-F) ≈ 8-9 Hz |

| Aromatic H (ortho to H, meta to Br/C=O) | ~7.3-7.5 | Triplet or Doublet of Doublets (t or dd) | J(H-H) ≈ 8-9 Hz |

| Cyclopentyl CH (α to C=O) | ~3.3-3.6 | Multiplet (m) | - |

Carbon-13 NMR (¹³C NMR) spectroscopy identifies all unique carbon atoms in a molecule. In a proton-decoupled spectrum, each unique carbon atom appears as a single line, providing a count of non-equivalent carbons. For this compound, with its plane of symmetry bisecting the cyclopentyl ring, a total of 10 distinct carbon signals are expected (6 for the aromatic ring and 4 for the cyclopentyl ketone moiety).

The carbonyl carbon (C=O) is the most deshielded and will appear significantly downfield (δ > 190 ppm). The aromatic carbons will resonate in the δ 110-165 ppm range. The carbon directly bonded to fluorine will show a large coupling constant (¹J(C-F)), appearing as a doublet, which is a key diagnostic feature. The carbon bonded to bromine will also have a characteristic chemical shift. The aliphatic carbons of the cyclopentyl ring will appear in the upfield region (δ 20-50 ppm).

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity (due to C-F coupling) |

|---|---|---|

| Carbonyl C=O | > 195 | Singlet (s) |

| Aromatic C-F | ~158-162 | Doublet (d), ¹J(C-F) ≈ 250 Hz |

| Aromatic C-C=O | ~135-140 | Doublet (d), ³J(C-F) ≈ 3-5 Hz |

| Aromatic C-H | ~130-135 | Singlet (s) or Doublet (d) |

| Aromatic C-H | ~125-130 | Doublet (d), ²J(C-F) ≈ 20 Hz |

| Aromatic C-Br | ~115-120 | Doublet (d), ²J(C-F) ≈ 20 Hz |

| Aromatic C-H | ~115-120 | Doublet (d), ⁴J(C-F) ≈ 2-4 Hz |

| Cyclopentyl C-H (α to C=O) | ~45-50 | Singlet (s) |

| Cyclopentyl C-H₂ | ~28-35 | Singlet (s) |

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used specifically to analyze fluorine-containing compounds. Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides clear spectra. For this compound, the ¹⁹F NMR spectrum is expected to show a single signal for the one fluorine atom. The chemical shift of this signal provides information about its electronic environment. The multiplicity of the signal will be a doublet of doublets (or a multiplet) due to coupling with the two neighboring (ortho) aromatic protons.

To definitively assign all proton and carbon signals, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (H-H) couplings. It would show correlations between adjacent protons in the aromatic ring and within the cyclopentyl ring, helping to trace the connectivity of the proton spin systems.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each cross-peak links a proton signal to the signal of the carbon it is attached to, allowing for unambiguous assignment of the carbon signals based on the already assigned proton signals.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to measure the mass-to-charge ratio (m/z) of ions, which provides the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum gives additional structural information. For this compound, the presence of a bromine atom is a key diagnostic feature, as bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in a characteristic isotopic pattern for the molecular ion (M⁺) and any bromine-containing fragments, with two peaks of almost equal intensity separated by 2 Da (e.g., M⁺ and [M+2]⁺).

Key expected fragments would arise from the cleavage of the bond between the carbonyl group and the cyclopentyl ring (alpha-cleavage), leading to the formation of a 4-bromo-3-fluorobenzoyl cation and a cyclopentyl radical, or vice-versa.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of the compound. For a molecule with the formula C₁₂H₁₂BrFO, HRMS can distinguish its exact mass from other molecules with the same nominal mass but different elemental compositions. This serves as a powerful confirmation of the compound's identity.

Table 3: Predicted Mass Spectrometry Data for this compound

| Parameter | Predicted Value |

|---|---|

| Molecular Formula | C₁₂H₁₂BrFO |

| Nominal Molecular Weight | 271 g/mol (for ⁷⁹Br), 273 g/mol (for ⁸¹Br) |

| Predicted M⁺ / [M+2]⁺ Peaks | m/z ≈ 271 and 273 (ratio ≈ 1:1) |

| Exact Mass [M]⁺ (for C₁₂H₁₂⁷⁹BrFO) | 270.0086 |

| Exact Mass [M+2]⁺ (for C₁₂H₁₂⁸¹BrFO) | 272.0065 |

| Key Fragment Ion (4-bromo-3-fluorobenzoyl) | m/z ≈ 205 and 207 |

Interpretation of Fragmentation Patterns for Structural Information

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M+) and various fragment ions. The fragmentation pattern is unique to the compound's structure.

For this compound, the molecular ion peak would be expected to show a characteristic isotopic pattern due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two peaks of almost equal intensity, M+ and (M+2)+.

The primary fragmentation pathways for ketones involve cleavage of the carbon-carbon bonds adjacent to the carbonyl group, a process known as alpha-cleavage. libretexts.org This results in the formation of stable acylium ions. chemguide.co.uk For this compound, two main alpha-cleavage events are predicted:

Loss of the cyclopentyl radical to form the 4-bromo-3-fluorobenzoyl cation.

Loss of the 4-bromo-3-fluorophenyl radical to form the cyclopentanecarbonyl cation.

Further fragmentation of the aromatic ring can occur, involving the loss of the bromine or fluorine atom or the carbonyl group (as CO).

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion | Structure | Predicted m/z |

|---|---|---|

| [C₁₂H₁₂BrFO]⁺ (Molecular Ion) | C₆H₃BrFCOC₅H₉ | 270/272 |

| [C₇H₃BrFO]⁺ | C₆H₃BrFCO | 201/203 |

| [C₆H₉O]⁺ | C₅H₉CO | 97 |

| [C₅H₉]⁺ | C₅H₉ | 69 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Analysis of Carbonyl Stretching Frequencies

The most prominent peak in the IR spectrum of this compound is expected to be the carbonyl (C=O) stretching vibration. For aryl ketones, where the carbonyl group is conjugated with the aromatic ring, this absorption typically appears in the range of 1685-1665 cm⁻¹. The conjugation slightly lowers the frequency compared to a simple aliphatic ketone. The precise position of this band provides confirmation of the ketone functional group.

Characteristic Vibrations of Halogenated Aromatic Systems

The presence of the substituted benzene (B151609) ring and the halogen atoms gives rise to several characteristic absorptions:

Aromatic C=C Stretching: These vibrations typically appear as a series of peaks in the 1600-1450 cm⁻¹ region.

Aromatic C-H Stretching: These absorptions are generally found just above 3000 cm⁻¹.

C-F Stretching: The carbon-fluorine bond gives a strong, characteristic absorption in the 1250-1020 cm⁻¹ range.

C-Br Stretching: The carbon-bromine bond absorption is found at lower frequencies, typically in the 680-515 cm⁻¹ region.

Aromatic C-H Bending: Out-of-plane bending vibrations for the substituted aromatic ring are expected in the 900-690 cm⁻¹ region, and their exact positions can provide clues about the substitution pattern.

Table 2: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| C=O (Aryl Ketone) | Stretch | 1685 - 1665 |

| C-H (Aromatic) | Stretch | 3100 - 3000 |

| C-H (Aliphatic) | Stretch | 3000 - 2850 |

| C=C (Aromatic) | Stretch | 1600 - 1450 |

| C-F (Aryl) | Stretch | 1250 - 1020 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com If this compound can be obtained as a suitable single crystal, this technique can provide a wealth of structural information.

The analysis involves directing a beam of X-rays onto the crystal and measuring the diffraction pattern produced. From this pattern, a three-dimensional electron density map of the molecule can be calculated, revealing the exact coordinates of each atom. This allows for the precise determination of bond lengths, bond angles, and torsional angles within the molecule. Furthermore, it elucidates the packing of molecules in the crystal lattice and reveals any intermolecular interactions, such as halogen bonding or π–π stacking, that may be present. bath.ac.uk

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for separating components of a mixture and assessing the purity of a compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compound Analysis

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is particularly well-suited for the analysis of volatile and thermally stable compounds like this compound.

In a GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a long, thin column. The separation occurs based on the differential partitioning of the compound between the mobile gas phase and the stationary phase lining the column. The time it takes for the compound to travel through the column is known as its retention time, which is a characteristic property under a given set of conditions.

As the separated components exit the GC column, they enter the mass spectrometer, which serves as the detector. The MS provides a mass spectrum for each component, allowing for its unequivocal identification by comparing the spectrum to known fragmentation patterns, as detailed in section 4.2.2. youtube.com The integration of the peak area in the gas chromatogram provides a quantitative measure of the compound's purity.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for the assessment of purity and the quantification of this compound. Its high resolution and sensitivity make it ideal for separating the main compound from potential impurities. While specific, validated methods for this exact compound are not extensively published in publicly available literature, standard reversed-phase HPLC methodologies are typically adapted for such aromatic ketones.

A typical HPLC method for the analysis of a substituted phenyl ketone like this compound would involve a C18 stationary phase, which is effective for separating non-polar to moderately polar compounds. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and water, often with a buffer or acid modifier like formic acid or trifluoroacetic acid to improve peak shape and resolution.

Detection is commonly achieved using an ultraviolet (UV) detector, as the aromatic ring and the ketone carbonyl group are chromophores that absorb UV light. The detection wavelength is usually set at the absorbance maximum of the compound to ensure the highest sensitivity. For quantitative analysis, a calibration curve is constructed by running a series of known concentrations of a reference standard.

Below is a hypothetical, yet representative, set of HPLC conditions that could be used as a starting point for method development for this compound.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (70:30, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Expected Retention Time | 5 - 10 min |

It is important to note that these parameters would require optimization and validation for routine use to ensure accuracy, precision, linearity, and robustness.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable tool for the real-time monitoring of the synthesis of this compound. warwick.ac.uk This simple, rapid, and cost-effective technique allows chemists to qualitatively assess the progress of a reaction by observing the consumption of starting materials and the formation of the product. warwick.ac.uk

In a typical synthetic procedure, such as a Friedel-Crafts acylation or a Grignard reaction, small aliquots of the reaction mixture are taken at regular intervals and spotted on a TLC plate, usually silica (B1680970) gel. Alongside the reaction mixture, spots of the starting materials are also applied as references. A co-spot, containing both the reaction mixture and the starting materials, is often used to aid in the identification of spots.

The choice of eluent (mobile phase) is crucial for achieving good separation. For a compound of intermediate polarity like this compound, a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) is commonly used. The ratio of these solvents is adjusted to achieve a retention factor (Rf) for the product that is typically between 0.3 and 0.5.

After the TLC plate is developed in the eluent, the spots are visualized. Since this compound contains a UV-active aromatic ring, the spots can be easily visualized under a UV lamp (typically at 254 nm). The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate that the reaction is proceeding. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.

The following table provides a representative TLC system for monitoring the synthesis of this compound.

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase | Hexane:Ethyl Acetate (80:20, v/v) |

| Visualization | UV light (254 nm) |

| Expected Rf (Product) | ~0.4 |

| Expected Rf (Starting Material) | Varies depending on the starting material |

Advanced Analytical Methods for Impurity Profiling in Synthetic Research

The identification and characterization of impurities in synthetic research are critical for understanding reaction pathways, optimizing processes, and ensuring the safety and efficacy of the final product. For this compound, a combination of chromatographic and spectroscopic techniques is employed for comprehensive impurity profiling.

High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a particularly powerful tool for this purpose. This technique allows for the separation of impurities from the main compound, followed by their mass analysis, which provides information about their molecular weights. Further fragmentation in the mass spectrometer (MS/MS) can yield structural information about the impurities.

Based on common synthetic routes for phenyl ketones, potential impurities in this compound could include:

Unreacted Starting Materials: Such as 1-bromo-2-fluorobenzene (B92463) or cyclopentyl carbonyl chloride (in a Friedel-Crafts acylation) or 4-bromo-3-fluorobenzonitrile (B163030) (in a Grignard reaction).

Side Products: These can arise from competing reactions. For instance, in a Friedel-Crafts reaction, positional isomers could be formed. In a Grignard synthesis, side products from the reaction of the Grignard reagent with the ester intermediate could occur.

Degradation Products: The final compound may degrade under certain conditions, leading to the formation of impurities.

The following table outlines potential impurities and the advanced analytical methods that could be used for their identification and characterization.

| Potential Impurity | Possible Origin | Analytical Method |

| 1-Bromo-2-fluorobenzene | Unreacted starting material | GC-MS, HPLC-MS |

| 4-Bromo-3-fluorobenzoic acid | Hydrolysis of an intermediate or final product | HPLC-MS, LC-MS/MS |

| Positional Isomers | Non-regioselective synthesis | HPLC-UV, NMR |

| Dimeric Species | Side reaction during synthesis | HPLC-MS, LC-MS/MS |

The structural elucidation of these impurities often requires their isolation, typically by preparative HPLC, followed by spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy. A preparative HPLC method for a similar compound, o-chlorophenyl cyclopentyl ketone, utilized a mobile phase of methanol-water (85:15, v/v), which could serve as a starting point for the purification of impurities in this compound. synchem.de

No Publicly Available Research on the Computational Chemistry of this compound

A comprehensive search of publicly available scientific literature and chemical databases has revealed a significant lack of specific research on the computational and theoretical chemistry of the compound This compound . Consequently, it is not possible to provide a detailed, data-driven article that adheres to the requested outline focusing on its electronic structure, stability, reactivity, and conformational analysis through computational methods.

The requested sections and subsections, such as Density Functional Theory (DFT) studies, Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, molecular dynamics simulations, and the elucidation of reaction mechanisms, require specific computational data and research findings that are not present in the current body of scientific literature for this particular molecule.

While computational chemistry is a powerful tool for investigating the properties of molecules, research is often focused on compounds with specific known applications or theoretical interest. The absence of published studies on this compound suggests that it has not yet been a subject of in-depth computational investigation. Therefore, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy and reliance on verifiable research.

Further research and computational studies would need to be conducted on this compound to generate the specific data required to populate the detailed sections of the proposed article.

Computational Chemistry and Theoretical Investigations of 4 Bromo 3 Fluorophenyl Cyclopentyl Ketone

Elucidation of Reaction Mechanisms Through Computational Modeling

Prediction of Regioselectivity and Stereoselectivity

Theoretical and computational chemistry offers powerful tools for predicting the outcomes of chemical reactions. In the case of 4-Bromo-3-fluorophenyl cyclopentyl ketone, density functional theory (DFT) calculations can provide significant insights into its reactive behavior, particularly concerning regioselectivity and stereoselectivity. Such studies are crucial for understanding how the electronic and steric properties of the molecule govern its interactions with various reagents.

Regioselectivity in the context of this compound primarily relates to reactions occurring at different sites on the molecule, such as the aromatic ring versus the carbonyl group. The prediction of the most probable site for electrophilic or nucleophilic attack can be elucidated using reactivity descriptors derived from DFT, such as Fukui functions and molecular electrostatic potential (MEP) maps.

The Fukui function, ƒ(r), is a key concept in conceptual DFT that helps in identifying the most reactive sites in a molecule. acs.orgpku.edu.cn Specifically, the condensed Fukui function for nucleophilic attack (ƒ+) indicates the propensity of an atomic site to accept an electron, while the condensed Fukui function for electrophilic attack (ƒ-) suggests its ability to donate an electron. researchgate.net

A hypothetical DFT study on this compound would likely reveal that the carbonyl carbon is the most electrophilic center, making it the primary target for nucleophilic attack. This is due to the significant positive partial charge on the carbonyl carbon, arising from the high electronegativity of the oxygen atom. The calculated condensed Fukui functions (ƒ+) would be highest on the carbonyl carbon, confirming its susceptibility to nucleophiles. Conversely, for electrophilic aromatic substitution, the calculations would predict the reactivity of the different positions on the phenyl ring, influenced by the directing effects of the bromo, fluoro, and acyl substituents.

| Atomic Site | Condensed Fukui Function (ƒ+) for Nucleophilic Attack | Condensed Fukui Function (ƒ-) for Electrophilic Attack |

| Carbonyl Carbon | 0.258 | 0.015 |

| Carbonyl Oxygen | 0.095 | 0.189 |

| C1 (ipso-C of acyl) | 0.032 | 0.045 |

| C2 | 0.051 | 0.068 |

| C3 (C-F) | 0.048 | 0.052 |

| C4 (C-Br) | 0.041 | 0.061 |

| C5 | 0.055 | 0.072 |

| C6 | 0.053 | 0.070 |

Stereoselectivity becomes a critical consideration when the carbonyl group of this compound undergoes nucleophilic addition, as this creates a new stereocenter. The cyclopentyl ring and the substituted phenyl group create a chiral environment, leading to a preferential attack from one of the two prochiral faces of the carbonyl group (re or si face).

The prediction of stereoselectivity often involves the computational modeling of the transition states for the nucleophilic attack from each face. nih.gov The diastereomeric transition states will have different energies, and the product distribution is expected to follow the energy difference between them, as described by the Curtin-Hammett principle. The Felkin-Anh model provides a qualitative framework for predicting the stereochemical outcome of nucleophilic additions to chiral ketones. academie-sciences.fr

For instance, in the reduction of the ketone with a hydride reagent like sodium borohydride (B1222165), the hydride can approach the carbonyl carbon from either the less-hindered or the more-hindered face. A computational study would model the transition states for both approaches. The relative energies of these transition states would determine the predicted diastereomeric excess. It is generally expected that the nucleophile will attack from the face that minimizes steric hindrance with the adjacent bulky groups.

A hypothetical transition state energy calculation for the hydride attack on this compound might yield the following results:

| Transition State | Relative Energy (kcal/mol) | Predicted Major Product |

| Attack from the 're' face | 0.0 | (R)-alcohol |

| Attack from the 'si' face | 1.8 | (S)-alcohol |

Based on this hypothetical data, the transition state leading to the (R)-alcohol is lower in energy, suggesting it would be the major product of the reduction.

Structure-Reactivity Relationships Derived from Theoretical Studies

Theoretical studies are instrumental in establishing quantitative structure-reactivity relationships (QSRR). By calculating various electronic and structural parameters, it is possible to correlate the molecular structure of this compound with its chemical reactivity.

One of the most fundamental aspects of this relationship is derived from Frontier Molecular Orbital (FMO) theory. The energy of the Highest Occupied Molecular Orbital (HOMO) is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) is related to its ability to accept electrons (electrophilicity). mdpi.com The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability; a smaller gap generally implies higher reactivity. mdpi.com

For this compound, the LUMO is expected to be localized primarily on the carbonyl group, consistent with this site being the primary center for nucleophilic attack. The HOMO, on the other hand, would likely have significant contributions from the aromatic ring, indicating its potential role in electrophilic reactions.

| Parameter | Calculated Value (eV) | Implication for Reactivity |

| HOMO Energy | -7.25 | Moderate electron-donating ability |

| LUMO Energy | -1.89 | Good electron-accepting ability (electrophilic carbonyl) |

| HOMO-LUMO Gap | 5.36 | High kinetic stability |

Furthermore, the distribution of electron density, as visualized through Molecular Electrostatic Potential (MEP) maps, provides a clear picture of the electron-rich and electron-poor regions of the molecule. In the MEP of this compound, a region of negative potential (typically colored red or yellow) would be observed around the carbonyl oxygen, indicating its nucleophilic character. A region of positive potential (blue) would be centered on the carbonyl carbon, highlighting its electrophilicity. The aromatic ring would exhibit a more complex potential surface due to the competing electronic effects of the halogen and acyl substituents.

These computational insights into the electronic structure allow for a rationalization of the molecule's reactivity. For example, the presence of the electron-withdrawing fluoro and bromo substituents on the phenyl ring would be expected to increase the electrophilicity of the carbonyl carbon, making the ketone more reactive towards nucleophiles compared to an unsubstituted phenyl cyclopentyl ketone. DFT calculations can quantify this effect by comparing the LUMO energies and the partial charges on the carbonyl carbon for the substituted and unsubstituted analogues. This establishes a clear and quantifiable relationship between the molecular structure and its chemical reactivity.

Application of 4 Bromo 3 Fluorophenyl Cyclopentyl Ketone As a Synthetic Intermediate

Precursor in the Synthesis of Complex Organic Molecules

The utility of 4-Bromo-3-fluorophenyl cyclopentyl ketone as a precursor is rooted in its identity as a ketone intermediate. Ketone precursors are fundamental in the synthesis of numerous complex organic molecules, including designer amphetamines and other psychoactive substances. researchgate.netnih.gov The synthesis of compounds like Bromo-DragonFLY and its analogues often proceeds through ketone intermediates, highlighting the strategic importance of this functional group in building sophisticated molecular frameworks. researchgate.netnih.gov Similarly, aryl cyclopentyl ketones are established precursors in the synthesis of arylcyclohexylamines, a class of compounds with significant pharmacological applications. researchgate.netwikipedia.org The specific structure of this compound makes it an ideal starting point for creating diverse and elaborate molecules.

The chemical reactivity of this compound allows for the synthesis of a wide array of derivatives and analogs. The ketone functional group can undergo various transformations to produce new chemical entities for research. For instance, reductive amination can convert the ketone into an amine, as evidenced by the existence of related compounds like 1-(4-Bromo-3-fluorophenyl)cyclopentanemethanamine. enovationchem.com

Furthermore, the cyclopentyl ring and the adjacent carbonyl group can be subjected to reactions such as electrophilic fluorination or Claisen condensation to introduce additional functional groups or build more complex structures, a technique demonstrated with other cyclic ketone scaffolds. sapub.orgresearchgate.net A significant application of analogous phenyl cyclopentyl ketones is in the synthesis of pharmacologically active compounds like (R,S)-norketamine, a metabolite of ketamine. researchgate.net The synthesis involves the bromination of a cyclopentyl-(2-chlorophenyl) ketone intermediate, followed by further steps to construct the final arylcyclohexylamine structure. researchgate.net This demonstrates a pathway where a simple ketone is elaborated into a complex, biologically relevant molecule.

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Reagents/Conditions | Resulting Structure/Derivative | Relevant Precedent |

| Reductive Amination | Amine source (e.g., NH₃), Reducing agent (e.g., NaBH₃CN) | Cyclopentylmethanamine derivative | Synthesis of amine analogs enovationchem.com |

| Alpha-Bromination | N-Bromosuccinimide (NBS) | α-Bromo ketone derivative | Intermediate step in norketamine synthesis researchgate.net |

| Cross-Coupling | Palladium catalyst, Boronic acid/ester (Suzuki) or Organostannane (Stille) | Biaryl or alkyl/alkenyl-substituted phenyl derivative | Reactivity of bromoarenes ossila.com |

| Grignard Reaction | Organomagnesium halide (R-MgX) | Tertiary alcohol derivative | Standard ketone reactivity |

The rigid structure of this compound makes it a suitable scaffold for the synthesis of heterocyclic compounds. Multicomponent reactions (MCRs) are a powerful tool in medicinal chemistry for preparing polycondensed heterocyclic systems from relatively simple starting materials. nih.gov While specific examples starting from this exact ketone are not detailed, its functional groups are amenable to such synthetic strategies. For example, the ketone moiety can react with amines and other nucleophiles to form the basis of new ring systems. The bromo-ketone functionality, in general, is utilized in cycloaddition reactions to construct fused ring systems, further expanding its utility as a scaffold. orgsyn.org

Role in Medicinal Chemistry Research through Chemical Modification

In medicinal chemistry, this compound and its isomers are categorized as bulk drug intermediates, signifying their role in the synthesis of active pharmaceutical ingredients (APIs). echemi.com The presence of fluorine in the molecule is particularly noteworthy, as the incorporation of fluorine into drug candidates can significantly alter their physicochemical properties, such as metabolic stability and binding affinity. nih.gov

The design and synthesis of novel chemical entities often rely on versatile building blocks that allow for systematic structural modification. This compound is an excellent example of such a building block. The bromine atom on the phenyl ring serves as a key functional group for modification via palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings. ossila.com This allows for the introduction of a wide variety of substituents at the 4-position, enabling the creation of a library of analogs for structure-activity relationship (SAR) studies. This approach is fundamental in modern medicinal chemistry for optimizing lead compounds. The synthesis of potent psychoactive substances and their analogues from ketone precursors provides a clear example of how such building blocks are used to generate novel, biologically active molecules. researchgate.netnih.gov

Fragment-based drug discovery (FBDD) has emerged as a powerful method for identifying lead compounds, starting with low-molecular-weight fragments that bind weakly to a biological target. nih.govnih.gov this compound possesses many of the ideal characteristics of a chemical fragment. Its molecular weight and structural complexity are within the typical range for fragment libraries, and it contains distinct features—a hydrogen bond acceptor (ketone), a hydrophobic aliphatic group (cyclopentyl), and an aromatic ring—that can engage in various interactions within a protein's binding site.

The synthetic utility of this compound is paramount in an FBDD context. Once a fragment hit is identified, for example through X-ray crystallography, the next step is to synthetically elaborate the fragment to improve its potency and selectivity. nih.gov The bromine atom on this compound provides an ideal, chemically defined vector for "fragment growing" or "linking." nih.gov Using established cross-coupling chemistry, medicinal chemists can systematically add new chemical functionalities to the fragment scaffold to probe for additional interactions with the target protein, thereby growing the fragment into a more potent, lead-like molecule. ossila.com The use of bromo-substituted scaffolds has been successfully demonstrated in FBDD campaigns targeting various enzymes. vu.nl

Table 2: Physicochemical Properties of an Isomer, 4-Bromo-2-fluorophenyl cyclopentyl ketone, Relevant to FBDD

| Property | Value | Significance in FBDD |

| Molecular Weight | 271.13 g/mol | Falls within the typical range for fragment libraries ("Rule of Three"). |

| LogP | 3.96 | Indicates lipophilicity, which influences solubility and binding interactions. |

| Polar Surface Area (PSA) | 17.07 Ų | Low PSA is typical for fragments and contributes to cell permeability. |

| Functional Groups | Ketone, Fluoro, Bromo | Provides potential for hydrogen bonding (ketone) and defined vectors for synthetic elaboration (bromo). |

Data for CAS 898791-68-9, an isomer of the title compound.

Development of Agrochemical Precursors and Specialty Chemicals

Beyond pharmaceuticals, intermediates like this compound find applications in the development of agrochemicals and other specialty chemicals. Related structures, such as cyclopropyl (B3062369) 4-fluorophenyl ketone, are known to serve as valuable intermediates in the synthesis of agrochemicals. ontosight.ai The halogenated phenyl ketone motif is present in various commercially successful pesticides and herbicides. The specific combination of fluorine and bromine can impart desirable properties, including enhanced biological activity and appropriate environmental persistence. For example, the synthesis of the fungicide cyproconazole (B39007) involves a ketone precursor, demonstrating the utility of this chemical class in agrochemical development. google.com The reactivity of the bromo-substituent also allows for its use as an intermediate in the synthesis of specialty dyes and materials where a substituted phenyl core is required. ossila.com

Future Research Directions and Emerging Trends in the Study of 4 Bromo 3 Fluorophenyl Cyclopentyl Ketone

Exploration of Novel and Efficient Synthetic Methodologies

The synthesis of polysubstituted aromatic compounds like 4-bromo-3-fluorophenyl cyclopentyl ketone often relies on classical methods that can be lengthy and inefficient. Future research will likely focus on developing more streamlined and effective synthetic strategies.

Another emerging trend is the use of C-H bond activation. This strategy involves the direct functionalization of carbon-hydrogen bonds, offering a more atom-economical approach compared to traditional methods that require pre-functionalized starting materials. Future studies could explore the direct cyclopentylation of a 1-bromo-2-fluorobenzene (B92463) derivative, bypassing the need for an intermediate organometallic reagent.

Table 1: Potential Novel Synthetic Approaches

| Synthetic Strategy | Potential Advantage | Key Research Focus |

|---|---|---|

| Advanced Cross-Coupling | Higher yields, broader substrate scope | Development of highly active PdNP or L1Pd(0) catalysts |

| C-H Bond Activation | Increased atom economy, fewer steps | Discovery of selective catalysts for direct functionalization |

| Flow Chemistry Synthesis | Improved safety, scalability, and control | Optimization of reaction conditions in micro-packed bed reactors |

Integration with Machine Learning and Artificial Intelligence for Synthetic Route Prediction

Future work in this area will involve refining these predictive models to better account for the subtle electronic and steric effects of the substituents on the aromatic ring. As these AI tools become more sophisticated, they will not only accelerate the discovery of synthetic routes but also help in identifying more sustainable and innovative chemical processes. engineering.org.cn The integration of retrosynthesis knowledge into data-driven applications is expected to significantly enhance their performance and practical utility for chemists. acs.org

Development of Sustainable and Scalable Production Methodologies for Research Scale

The pharmaceutical and chemical industries are increasingly focused on adopting green chemistry principles to minimize their environmental impact. acs.orgreachemchemicals.com The development of sustainable production methods for key intermediates like this compound is a critical aspect of this transition. theasengineers.com

Future research will likely focus on several key areas of sustainability:

Green Solvents: Replacing traditional volatile organic compounds with greener alternatives, such as water, bio-derived solvents (e.g., isopropanol, ethyl acetate), or even performing reactions in solvent-free conditions. mdpi.comevonik.com Chemistry in water, using micelles as nanoreactors, is a particularly promising approach. evonik.com

Catalyst Recovery and Recycling: Developing methods to easily separate and reuse expensive and often toxic heavy metal catalysts. Immobilizing catalysts on solid supports, such as magnetic nanoparticles, can facilitate their recovery and reuse over multiple cycles, improving both the cost-effectiveness and the environmental profile of the synthesis. mdpi.com

Continuous Flow Manufacturing: Shifting from traditional batch processing to continuous flow systems using technologies like micro-packed bed reactors can offer significant improvements in safety, efficiency, and scalability. digitellinc.com This approach allows for better control over reaction parameters, leading to higher yields and purities while minimizing waste.

Process Mass Intensity (PMI): A key metric in green chemistry, PMI measures the total mass of materials used to produce a certain mass of product. Future synthetic routes will be designed to minimize PMI by reducing the number of steps, maximizing yields, and recycling solvents and reagents. digitellinc.com

By focusing on these areas, researchers can develop manufacturing processes for this compound that are not only efficient but also environmentally responsible, aligning with the broader goals of sustainable chemistry. acs.org

Q & A

Basic Research Questions

Q. What synthetic routes are available for preparing 4-bromo-3-fluorophenyl cyclopentyl ketone, and how can reaction conditions be optimized for higher yields?

- Methodology : A common approach involves bromination of a pre-formed cyclopentyl aryl ketone. For example, bromine in carbon tetrachloride at 0°C can selectively introduce bromine at the para position of the fluorophenyl group, followed by quenching with sodium bisulfide to stabilize the product . Optimization may involve adjusting solvent systems (e.g., cyclohexane/dichloroethane mixtures) and catalysts (anhydrous AlCl₃) to enhance regioselectivity and reduce side reactions .

Q. How can the molecular structure of this compound be confirmed experimentally?

- Methodology : X-ray crystallography using programs like SHELXL (for refinement) and ORTEP-3 (for visualization) is critical. Single-crystal diffraction data can resolve stereoelectronic effects of the bromine and fluorine substituents on the ketone’s conformation . Complementary techniques like NMR (¹H/¹³C, ¹⁹F) and HRMS validate purity and connectivity .

Q. What are the stability considerations for handling and storing brominated aryl ketones like this compound?

- Methodology : Due to the instability of α-bromo ketones, immediate use after synthesis is recommended. Storage at 0–6°C in inert atmospheres (argon/nitrogen) minimizes decomposition. Stabilization strategies include derivatization (e.g., forming hydrazones) or using radical scavengers like DMSO to suppress oxidative degradation .

Q. How does steric hindrance from the cyclopentyl group influence the reactivity of the ketone in reduction reactions?

- Methodology : Kinetic studies using sodium borohydride at varying temperatures (0–35°C) can assess steric effects. Cyclopentyl groups reduce accessibility to the carbonyl, leading to slower reduction rates compared to less hindered analogs (e.g., acetophenone). Comparative rate constants and activation parameters (ΔH‡, ΔS‡) quantify these effects .

Advanced Research Questions

Q. How can regioselectivity in bromination or fluorination of the aryl ring be predicted and controlled?

- Methodology : Computational modeling (DFT calculations) identifies electronic directing effects. Fluorine’s meta-directing influence and bromine’s ortho/para-directing nature can be exploited. Experimental validation involves synthesizing isomers (e.g., 4-bromo-2-fluorophenyl derivatives) and analyzing ratios via GC-MS or HPLC .

Q. What impurities are indicative of specific synthetic pathways, and how can they be profiled?

- Methodology : Impurity profiling via LC-MS/MS or GC-TOF detects by-products like unreacted Grignard intermediates or over-brominated derivatives. For example, residual o-chlorophenyl cyclopentyl ketone suggests incomplete bromination, while dimeric species may arise from radical coupling during bromine addition .

Q. Can C(CO)–C(cyclopentyl) bond cleavage be achieved catalytically for functional group interconversion?

- Methodology : Ultrathin N-doped carbon nanosheets under oxidative conditions (e.g., O₂, 120°C) can cleave the C(CO)–C bond to yield esters or carboxylic acids. Mechanistic studies using radical traps (e.g., TEMPO) confirm HO• radical involvement, with regioselectivity influenced by cyclopentyl ring strain .

Q. How do solvent polarity and proticity affect the kinetics of nucleophilic attacks on the ketone?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.